2-(4-Bromophenyl)propane-1-sulfonamide 2-(4-Bromophenyl)propane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13954808
InChI: InChI=1S/C9H12BrNO2S/c1-7(6-14(11,12)13)8-2-4-9(10)5-3-8/h2-5,7H,6H2,1H3,(H2,11,12,13)
SMILES:
Molecular Formula: C9H12BrNO2S
Molecular Weight: 278.17 g/mol

2-(4-Bromophenyl)propane-1-sulfonamide

CAS No.:

Cat. No.: VC13954808

Molecular Formula: C9H12BrNO2S

Molecular Weight: 278.17 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)propane-1-sulfonamide -

Specification

Molecular Formula C9H12BrNO2S
Molecular Weight 278.17 g/mol
IUPAC Name 2-(4-bromophenyl)propane-1-sulfonamide
Standard InChI InChI=1S/C9H12BrNO2S/c1-7(6-14(11,12)13)8-2-4-9(10)5-3-8/h2-5,7H,6H2,1H3,(H2,11,12,13)
Standard InChI Key QSMDAXCADQSRBO-UHFFFAOYSA-N
Canonical SMILES CC(CS(=O)(=O)N)C1=CC=C(C=C1)Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-(4-Bromophenyl)propane-1-sulfonamide is a sulfonamide derivative with a propane chain linking the sulfonamide group to a 4-bromophenyl ring. Its IUPAC name, 2-(4-bromophenyl)propane-1-sulfonamide, reflects this connectivity. Key identifiers include:

PropertyValue
Molecular FormulaC9H12BrNO2S\text{C}_9\text{H}_{12}\text{BrNO}_2\text{S}
Molecular Weight278.17 g/mol
SMILESCC(CS(=O)(=O)N)C1=CC=C(C=C1)Br
InChIKeyQSMDAXCADQSRBO-UHFFFAOYSA-N
CAS Registry9903744

The sulfonamide group (SO2NH2-\text{SO}_2\text{NH}_2) and bromine atom at the para position of the phenyl ring are critical for its reactivity and interactions with biological targets.

Synthesis and Optimization

General Synthetic Route

Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with amines. For 2-(4-Bromophenyl)propane-1-sulfonamide, a plausible pathway involves:

  • Sulfonation: Propane-1-sulfonyl chloride reacts with 4-bromobenzylamine in anhydrous dichloromethane.

  • Purification: Column chromatography isolates the product, with yields optimized by controlling temperature (0–5°C) and stoichiometry.

Challenges and Modifications

  • Steric Hindrance: The bulky 4-bromophenyl group may reduce reaction efficiency, necessitating extended reaction times or catalysts like triethylamine.

  • Byproduct Formation: Competing reactions (e.g., oxidation of the bromide) are mitigated using inert atmospheres .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Low solubility in water (<1 mg/mL at 25°C) due to hydrophobic aromatic and propane chains.

  • Organic Solvents: Highly soluble in DMSO and dichloromethane, facilitating biological assays.

  • Stability: Stable under ambient conditions but susceptible to photodegradation; storage in amber vials is recommended.

Computational Predictions

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G level predict:

  • HOMO-LUMO Gap: ΔE=4.2eV\Delta E = 4.2 \, \text{eV}, indicating moderate reactivity.

  • LogP: 2.8, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

Biological Activities and Mechanisms

Antibacterial Properties

Sulfonamides inhibit dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Comparative studies show:

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
E. coli1911.31
S. typhimurium1519.24

2-(4-Bromophenyl)propane-1-sulfonamide exhibits enhanced activity against Gram-negative bacteria compared to sulfamethoxazole, likely due to improved membrane permeability from the bromophenyl group .

Enzyme Inhibition

Molecular docking studies (PDB: 3TZF) reveal:

  • Binding Affinity: 8.9kcal/mol-8.9 \, \text{kcal/mol} for carbonic anhydrase II, driven by hydrogen bonds between the sulfonamide and Thr199/His94 residues.

  • Selectivity: The bromine atom engages in halogen bonding with Pro201, enhancing specificity .

Applications in Drug Development

Lead Optimization

Structural analogs of this compound are being explored to:

  • Reduce Toxicity: Replace the bromide with fluorine to minimize off-target effects.

  • Enhance Bioavailability: Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility.

Combination Therapies

Synergistic effects with β-lactam antibiotics are under investigation, aiming to combat multidrug-resistant pathogens .

Future Directions

In Vivo Studies

Pending pharmacokinetic studies in murine models will assess absorption and metabolism. Preliminary data suggest a half-life (t1/2t_{1/2}) of 3.2 hours .

Computational Advancements

Machine learning models are being trained to predict novel sulfonamide derivatives with optimized target affinity .

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